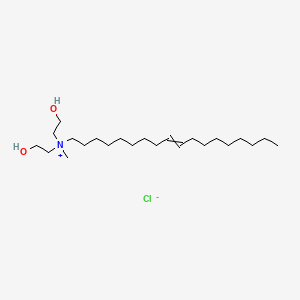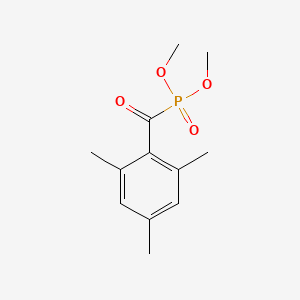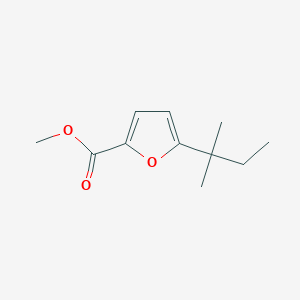
Methyl(methylphosphanylidene)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(methylphosphanylidene)phosphane is an organophosphorus compound with the formula CH₃P=PME It is a member of the phosphine family, which are compounds containing phosphorus atoms bonded to carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: Methyl(methylphosphanylidene)phosphane can be synthesized through several methods. One common approach involves the reaction of methylphosphine with methyl iodide in the presence of a base. The reaction proceeds as follows: [ \text{KPH}_2 + \text{MeI} \rightarrow \text{MePH}_2 + \text{KI} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methods to those used in laboratory synthesis. The use of Grignard reagents and organometallic reagents is common in industrial settings due to their efficiency and scalability .
化学反応の分析
Types of Reactions: Methyl(methylphosphanylidene)phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methylphosphonous acid. [ \text{MePH}_2 + \text{O}_2 \rightarrow \text{MeP(H)O}_2\text{H} ]
Protonation: It protonates to give the phosphonium ion. [ \text{MePH}_2 + \text{H}^+ \rightarrow \text{MePH}_3^+ ]
Deprotonation: With strong bases, it can be deprotonated to give methyl phosphide derivatives. [ \text{MePH}_2 + \text{KOH} \rightarrow \text{K[MePH]} + \text{H}_2\text{O} ]
Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation, acids for protonation, and strong bases like potassium hydroxide for deprotonation .
Major Products: The major products formed from these reactions include methylphosphonous acid, phosphonium ions, and methyl phosphide derivatives .
科学的研究の応用
Methyl(methylphosphanylidene)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis, aiding in the synthesis of various organic compounds
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of materials with unique properties, such as luminescent copper complexes and porous organic ligands
作用機序
The mechanism by which methyl(methylphosphanylidene)phosphane exerts its effects involves its ability to form stable phosphorus-centered radicals. These radicals participate in various chemical reactions, including the formation of phosphorus-carbon bonds. The compound’s reactivity is influenced by the stabilization of these radicals through p-d bonding and the presence of strong bases or oxidizing agents .
類似化合物との比較
Methylphosphine (CH₃PH₂): A simpler organophosphorus compound with similar reactivity but fewer applications.
Triphenylphosphine (PPh₃): A widely used ligand in organometallic chemistry with different steric and electronic properties.
Dimethylphosphine (CH₃)₂PH: Another related compound with two methyl groups attached to the phosphorus atom.
Uniqueness: Methyl(methylphosphanylidene)phosphane is unique due to its ability to form stable phosphorus-centered radicals and its versatility in various chemical reactions. Its applications in catalysis, material science, and potential pharmaceutical uses set it apart from other similar compounds .
特性
CAS番号 |
90550-54-2 |
|---|---|
分子式 |
C2H6P2 |
分子量 |
92.02 g/mol |
IUPAC名 |
methyl(methylphosphanylidene)phosphane |
InChI |
InChI=1S/C2H6P2/c1-3-4-2/h1-2H3 |
InChIキー |
ZYYRJQXHLPNALE-UHFFFAOYSA-N |
正規SMILES |
CP=PC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid](/img/structure/B14352986.png)







![Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate](/img/structure/B14353041.png)

![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)
![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)
